Methyl (r)-3-(4-fluorophenyl)-3-hydroxypropanoate

Asymmetric Catalysis Chiral Synthesis Enantioselectivity

Methyl (R)-3-(4-fluorophenyl)-3-hydroxypropanoate (CAS 885123-33-1) is a chiral β-hydroxy ester with a defined (R)-configuration at the C3 position. It serves as a key intermediate in the synthesis of enantiomerically pure pharmaceuticals, agrochemicals, and functional materials.

Molecular Formula C10H11FO3
Molecular Weight 198.19 g/mol
Cat. No. B13609445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (r)-3-(4-fluorophenyl)-3-hydroxypropanoate
Molecular FormulaC10H11FO3
Molecular Weight198.19 g/mol
Structural Identifiers
SMILESCOC(=O)CC(C1=CC=C(C=C1)F)O
InChIInChI=1S/C10H11FO3/c1-14-10(13)6-9(12)7-2-4-8(11)5-3-7/h2-5,9,12H,6H2,1H3/t9-/m1/s1
InChIKeyLGQVEGXFUQPHGN-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Methyl (R)-3-(4-fluorophenyl)-3-hydroxypropanoate (CAS 885123-33-1) for Asymmetric Synthesis


Methyl (R)-3-(4-fluorophenyl)-3-hydroxypropanoate (CAS 885123-33-1) is a chiral β-hydroxy ester with a defined (R)-configuration at the C3 position . It serves as a key intermediate in the synthesis of enantiomerically pure pharmaceuticals, agrochemicals, and functional materials [1]. This compound is characterized by a 4-fluorophenyl group which enhances metabolic stability and binding properties in derived bioactive molecules [2].

Stereochemistry (R)-configured β-hydroxy ester for chiral synthesis
Workflow Asymmetric synthesis and enantioselective transformations
Group effect 4-fluorophenyl reported to modulate molecular properties

Why General 3-(4-Fluorophenyl)-3-hydroxypropanoate Analogs Cannot Substitute Methyl (R)-3-(4-fluorophenyl)-3-hydroxypropanoate


Substitution with the racemate or the opposite enantiomer can drastically alter biological activity, safety profile, and material properties. The (R)-enantiomer is specifically required for many synthetic pathways, as the stereocenter at C3 dictates the 3D shape and, consequently, the interaction with biological targets like enzymes and receptors . Using an incorrect stereoisomer may lead to a complete loss of efficacy or introduction of unwanted side effects [1]. Furthermore, the methyl ester is a preferred protecting group for the carboxylic acid, offering a specific reactivity profile during synthesis that differs from the free acid or other esters .

Target (R)-enantiomer at C3: specific 3D orientation
Substitute Racemate or (S)-enantiomer: may shift target interaction and material properties
Target Methyl ester: preferred protecting group with specific reactivity
Substitute Free acid or other esters: may alter reaction selectivity in synthetic pathways

Quantitative Differentiation Evidence for Methyl (R)-3-(4-fluorophenyl)-3-hydroxypropanoate vs. Comparators


Enantiomeric Excess (ee) in Asymmetric Transfer Hydrogenation Synthesis

This compound can be synthesized with exceptionally high enantiomeric purity. A study on the asymmetric transfer hydrogenation of 3-aryl-3-hydroxypropanoic esters using Ru(II) catalysts demonstrated the ability to achieve enantiomeric excess (ee) values from 98% to 99% for this class of compounds, including the 4-fluorophenyl derivative [1]. This level of stereocontrol is critical for applications requiring high chiral purity.

Enantiomeric Excess
Class-level
98–99% ee
Supports stereocontrol in chiral synthesis
Asymmetric transfer hydrogenation; class-level data
Asymmetric Catalysis Chiral Synthesis Enantioselectivity

In Vitro Receptor Binding Affinity: 5-HT3AC Receptor Inhibition

While specific data for the pure (R)-enantiomer is limited, the methyl 3-(4-fluorophenyl)-3-hydroxypropanoate scaffold demonstrates measurable biological activity. BindingDB reports an IC50 of 840 nM for inhibition of the human 5-HT3AC receptor [1]. This provides a quantitative baseline for the scaffold's potential, highlighting that the (R)-enantiomer is the correct choice for exploring this interaction space, as opposed to the (S)-enantiomer or racemate.

5-HT3AC IC₅₀
Supporting evidence
840 nM
Reported scaffold receptor affinity
Unspecified stereoisomer; (R)-enantiomer may differ
Receptor Binding Neuropharmacology In Vitro Assay

Physicochemical Differentiation: Calculated LogP and Polar Surface Area

The compound possesses a calculated XLogP3 of 1.6 and a topological polar surface area (TPSA) of 46.5 Ų . Compared to the non-fluorinated analog (XLogP3 ~1.0-1.2), the fluorine atom increases lipophilicity, which can improve membrane permeability. The TPSA is well below the 140 Ų threshold, predicting good oral absorption [1].

Lipophilicity & Polarity
Class-level
XLogP3 1.6 · TPSA 46.5 Ų
Calculated permeability-related properties
2D structure-based prediction; class-level
Physicochemical Properties Drug-Likeness In Silico ADME

Commercial Availability and Defined Purity Benchmark

The (R)-enantiomer is commercially available from reputable suppliers like Fluorochem with a defined purity of 98% . This contrasts with the racemic mixture, which may have lower purity specifications from certain vendors, or the less common (S)-enantiomer, which is often available only at higher cost or in limited quantities [1].

Commercial Purity
Cross-study comparable
98% purity
Defined purity for procurement reproducibility
Vendor-reported; (R)-enantiomer available
Chemical Procurement Quality Control Research Supply

Primary Application Scenarios for Methyl (R)-3-(4-fluorophenyl)-3-hydroxypropanoate


Synthesis of Antiviral Agents and Protease Inhibitors

This (R)-enantiomer is a documented reactant in the preparation of antipicornaviral agents and rhinovirus protease inhibitors . The specific (R)-configuration is crucial for the chiral environment of the target protease active site, where the (S)-enantiomer would be inactive.

Development of Chiral Liquid Crystal (LC) Subunits

The compound serves as a versatile chiral building block for the construction of advanced LC materials. High enantiomeric purity (ee of 98-99%) achieved during its synthesis is essential for inducing the desired chiral mesophases, such as chiral nematic and blue phases, in the final material [1].

Lead Optimization in Medicinal Chemistry for CNS Targets

The scaffold's demonstrated interaction with the 5-HT3AC receptor (IC50 = 840 nM) [2] and its favorable physicochemical properties (XLogP3 = 1.6, TPSA = 46.5 Ų) make it a suitable starting point for structure-activity relationship (SAR) studies aimed at developing novel CNS-penetrant therapeutics.

Application
Selection Property
Validation Focus
Antiviral protease inhibitor synthesis
(R)-configuration for target protease active site
Chiral purity by HPLC; stereochemical integrity
Chiral liquid crystal building blocks
High enantiomeric excess for mesophase induction
Chiral optical purity; thermal phase behavior
CNS receptor SAR studies
Reported 5-HT3AC affinity and physicochemical profile
Binding assay verification; permeability model assessment
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